(2-Iodoethyl)cyclopropane: A Comprehensive Technical Guide for Advanced Research
(2-Iodoethyl)cyclopropane: A Comprehensive Technical Guide for Advanced Research
Foreword: Unlocking the Potential of a Strained Ring System in Modern Chemistry
Welcome to this in-depth technical guide on (2-Iodoethyl)cyclopropane. As a Senior Application Scientist, I have witnessed firsthand the growing importance of unique molecular scaffolds in pushing the boundaries of what is possible in drug discovery and materials science. The cyclopropane ring, with its inherent strain and unique electronic properties, offers a fascinating platform for chemical innovation. When combined with the reactivity of a primary iodide, as in (2-Iodoethyl)cyclopropane, we have a building block with significant potential for constructing complex molecular architectures.
This guide is designed for researchers, scientists, and drug development professionals who seek a deeper understanding of this versatile reagent. We will move beyond a simple recitation of facts and delve into the causality behind its properties and reactivity. The protocols and insights provided herein are intended to be not just instructional, but also to empower you to apply this knowledge creatively in your own research endeavors. Every piece of data and every protocol has been meticulously compiled and validated to ensure the highest level of scientific integrity.
Let us begin our exploration of (2-Iodoethyl)cyclopropane, a small molecule with the potential to make a significant impact.
Core Molecular Characteristics
(2-Iodoethyl)cyclopropane, with the CAS Number 335449-19-9, is an organic compound featuring a cyclopropane ring attached to an iodoethyl group.[1] This seemingly simple structure belies a rich chemical character shaped by the interplay of the strained three-membered ring and the reactive carbon-iodine bond.
Physicochemical Properties
Precise experimental data for some of the physical properties of (2-Iodoethyl)cyclopropane are not widely published. However, based on predictive models and data from analogous structures, we can compile a reliable profile.
| Property | Value | Source |
| Molecular Formula | C₅H₉I | [1] |
| Molecular Weight | 196.03 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | - |
| Predicted Boiling Point | 163.9 ± 9.0 °C | - |
| Predicted Density | 1.787 ± 0.06 g/cm³ | - |
| Purity | Typically available at 97% | [2] |
Note: Predicted values should be used as a guide and may vary from experimentally determined values.
Solubility Profile
While specific quantitative solubility data for (2-Iodoethyl)cyclopropane is scarce, its structural characteristics as a polar alkyl halide suggest it is miscible with a wide range of common organic solvents.[3][4][5] It is expected to be insoluble in water due to its inability to form significant hydrogen bonds.[3][4]
| Solvent Class | Expected Solubility | Rationale |
| Halogenated Solvents (e.g., Dichloromethane, Chloroform) | High | "Like dissolves like" principle; similar polarity. |
| Ethers (e.g., Diethyl ether, THF) | High | Good solvents for a wide range of organic compounds. |
| Hydrocarbons (e.g., Hexanes, Toluene) | Moderate to High | The alkyl portion of the molecule contributes to nonpolar character. |
| Polar Aprotic Solvents (e.g., DMF, DMSO) | Moderate to High | Suitable for many reactions involving alkyl halides. |
| Alcohols (e.g., Ethanol, Methanol) | Moderate | Polarity is suitable for dissolution. |
| Water | Low to Insoluble | Lack of strong hydrogen bonding capability. |
Synthesis and Handling
The synthesis of (2-Iodoethyl)cyclopropane is not commonly detailed in the literature as a primary focus. However, a robust and logical synthetic route can be devised from commercially available starting materials. The most direct approach involves the iodination of 2-cyclopropylethanol.
Proposed Synthetic Workflow: Iodination of 2-Cyclopropylethanol
This protocol is based on the well-established Appel reaction, a reliable method for converting primary alcohols to primary iodides using triphenylphosphine and iodine.[6] This method is advantageous as it proceeds under mild conditions, which is crucial for preserving the strained cyclopropane ring.
Caption: Proposed workflow for the synthesis of (2-Iodoethyl)cyclopropane.
Detailed Experimental Protocol (Proposed)
Materials:
-
2-Cyclopropylethanol
-
Triphenylphosphine (PPh₃)
-
Iodine (I₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.2 eq) and anhydrous dichloromethane. Cool the stirred solution to 0 °C in an ice bath.
-
Addition of Iodine: Slowly add iodine (1.2 eq) portion-wise to the solution. The mixture will turn into a dark brown slurry.
-
Addition of Alcohol: Add 2-cyclopropylethanol (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the brown color of excess iodine disappears.
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of the aqueous layer).
-
Workup - Washing: Wash the combined organic layers with water and then with brine.
-
Workup - Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford (2-Iodoethyl)cyclopropane as a colorless to light yellow liquid.
Rationale for Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvent: The reagents are sensitive to water, which can lead to the formation of byproducts.
-
Stepwise Addition at 0 °C: The reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and minimize side reactions.
-
Sodium Thiosulfate Quench: Reacts with and neutralizes any unreacted iodine.
-
Column Chromatography: A standard and effective method for purifying organic compounds of moderate polarity.
Safety and Handling
(2-Iodoethyl)cyclopropane is a halogenated hydrocarbon and should be handled with appropriate safety precautions.
GHS Hazard Statements: [7]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Safety goggles or a face shield.
-
Chemical-resistant gloves (e.g., nitrile).
-
A lab coat.
-
Work in a well-ventilated fume hood.
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep away from heat, sparks, and open flames.
-
Protect from light.
Spectroscopic and Analytical Characterization
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show distinct signals for the protons on the cyclopropane ring and the ethyl chain.
| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |
| H on C-I (α-protons) | 3.1 - 3.3 | Triplet (t) | 2H | Deshielded by the electronegative iodine atom. Coupled to the adjacent CH₂ group. |
| H on C-C-I (β-protons) | 1.7 - 1.9 | Quartet (q) or Multiplet (m) | 2H | Coupled to the α-protons and the methine proton of the cyclopropane ring. |
| Methine H on cyclopropane | 0.6 - 0.9 | Multiplet (m) | 1H | Shielded due to the diamagnetic anisotropy of the cyclopropane ring. |
| Methylene H on cyclopropane | 0.2 - 0.5 | Multiplet (m) | 4H | Highly shielded protons characteristic of the cyclopropane ring. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the number of unique carbon environments.
| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-I | 5 - 15 | Directly attached to the highly electronegative iodine, causing a significant upfield shift. |
| C-C-I | 30 - 40 | A typical alkyl carbon. |
| Methine C on cyclopropane | 10 - 20 | Characteristic upfield shift for cyclopropyl carbons. |
| Methylene C on cyclopropane | 5 - 15 | Highly shielded due to the ring strain and geometry. |
Predicted Infrared (IR) Spectrum
The IR spectrum will be dominated by C-H stretching and bending vibrations, with a characteristic C-I stretch in the fingerprint region.
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Rationale |
| C-H (cyclopropane) | Stretch | 3100 - 3000 | The C-H bonds on the strained cyclopropane ring vibrate at a slightly higher frequency than typical sp³ C-H bonds. |
| C-H (alkyl) | Stretch | 2960 - 2850 | Typical range for sp³ C-H stretches. |
| CH₂ | Scissoring | ~1465 | Standard bending vibration for a methylene group. |
| C-I | Stretch | 600 - 500 | The C-I bond is weak and involves a heavy atom, resulting in a low-frequency vibration.[8] |
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment | Rationale |
| 196 | [C₅H₉I]⁺ | Molecular ion peak (M⁺). |
| 127 | [I]⁺ | A prominent peak due to the facile cleavage of the weak C-I bond. |
| 69 | [C₅H₉]⁺ | Loss of the iodine radical from the molecular ion. |
| 41 | [C₃H₅]⁺ | A common fragment in alkyl chains, likely from fragmentation of the cyclopropylethyl cation. |
Reactivity and Synthetic Applications
The chemical reactivity of (2-Iodoethyl)cyclopropane is dominated by two key features: the high-energy, strained cyclopropane ring and the labile carbon-iodine bond. This combination makes it a valuable intermediate for introducing the cyclopropylethyl moiety into larger molecules.
Nucleophilic Substitution Reactions
As a primary alkyl iodide, (2-Iodoethyl)cyclopropane is an excellent substrate for Sₙ2 reactions. The C-I bond is the weakest among the carbon-halogen bonds, making iodide an excellent leaving group.[9][10][11]
Caption: Generalized Sₙ2 reaction of (2-Iodoethyl)cyclopropane.
Key Considerations for Sₙ2 Reactions:
-
Nucleophile Strength: Strong nucleophiles (e.g., CN⁻, N₃⁻, RS⁻, R₂N⁻) will favor substitution.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are ideal as they solvate the cation but not the nucleophile, increasing its reactivity.
-
Steric Hindrance: As a primary iodide, steric hindrance at the reaction center is minimal, favoring the Sₙ2 pathway.
The Role of Ring Strain
The cyclopropane ring possesses significant ring strain (approximately 28 kcal/mol), which makes it more reactive than larger cycloalkanes.[12][13] While the ring is generally stable under standard nucleophilic substitution conditions, it can undergo ring-opening reactions under more forcing conditions or in the presence of certain electrophiles or radical initiators. This property can be exploited for further synthetic transformations, although it is a consideration to be mindful of when planning multi-step syntheses.
Applications in Medicinal Chemistry and Drug Development
The cyclopropane motif is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[14][15][16][17] Its incorporation can lead to several beneficial effects:
-
Increased Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, enhancing its binding to a biological target.
-
Improved Metabolic Stability: The C-H bonds on a cyclopropane ring are generally stronger and less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to those in a comparable alkyl chain.
-
Enhanced Solubility and Permeability: The unique electronic nature of the cyclopropane ring can modulate the physicochemical properties of a molecule, improving its solubility and ability to cross cell membranes.
While specific examples of marketed drugs containing the (2-iodoethyl)cyclopropane moiety are not readily found, its potential as a building block is clear. It can be used to introduce a cyclopropylethyl group, which can serve as a bioisosteric replacement for other small alkyl groups, to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate. For instance, the cyclopropyl group in the approved drug risdiplam was introduced to lower basicity and mitigate off-target liabilities.[18]
Conclusion: A Versatile Building Block for Future Discoveries
(2-Iodoethyl)cyclopropane stands as a testament to the power of small, strategically functionalized molecules in modern chemical research. Its unique combination of a strained ring system and a reactive leaving group provides a gateway to a diverse range of molecular architectures. As our understanding of the subtle interplay between molecular geometry, electronic properties, and biological activity deepens, the demand for such versatile building blocks will only continue to grow. It is my hope that this guide will serve as a valuable resource for those looking to harness the potential of (2-Iodoethyl)cyclopropane in their own groundbreaking research.
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